molecular formula C24H23F3N2O5 B11570817 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

Cat. No.: B11570817
M. Wt: 476.4 g/mol
InChI Key: MNRUDJNFKGACQZ-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHOXYBENZAMIDE is a complex organic compound that features a combination of furan, indole, and benzamide moieties

Properties

Molecular Formula

C24H23F3N2O5

Molecular Weight

476.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H23F3N2O5/c1-22(2)11-17-19(18(30)12-22)23(24(25,26)27,21(32)29(17)13-16-5-4-10-34-16)28-20(31)14-6-8-15(33-3)9-7-14/h4-10H,11-13H2,1-3H3,(H,28,31)

InChI Key

MNRUDJNFKGACQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the indole moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the benzamide can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHOXYBENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-4-METHOXYBENZAMIDE is unique due to its combination of furan, indole, and benzamide moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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